molecular formula C15H30O2 B12662854 3,7-Dimethyloctyl isovalerate CAS No. 71662-26-5

3,7-Dimethyloctyl isovalerate

Cat. No.: B12662854
CAS No.: 71662-26-5
M. Wt: 242.40 g/mol
InChI Key: SJACRECVLUMNHU-UHFFFAOYSA-N
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Description

3,7-Dimethyloctyl isovalerate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of 3,7-dimethyloctanol and isovaleric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyloctyl isovalerate can be synthesized through esterification. The reaction involves the condensation of 3,7-dimethyloctanol with isovaleric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloctyl isovalerate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Isovaleric acid and 3,7-dimethyloctanol.

    Reduction: 3,7-dimethyloctanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3,7-Dimethyloctyl isovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential effects on microbial communities and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and other consumer products due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of 3,7-dimethyloctyl isovalerate involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate enzyme activities and metabolic processes. For example, it may influence the activity of enzymes involved in lipid metabolism or act as a signaling molecule in microbial communities. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl isovalerate: Another ester with similar structural features but different physical and chemical properties.

    Isopentyl acetate: Known for its fruity odor and used in similar applications as 3,7-dimethyloctyl isovalerate.

    Geranyl isovalerate: Exhibits similar ester functionality and is used in fragrance and flavor industries.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched alkyl chain and ester functionality make it particularly suitable for applications requiring stability and pleasant odor. Additionally, its synthesis and reactivity profile offer advantages in various industrial and research settings.

Properties

CAS No.

71662-26-5

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

3,7-dimethyloctyl 3-methylbutanoate

InChI

InChI=1S/C15H30O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h12-14H,6-11H2,1-5H3

InChI Key

SJACRECVLUMNHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCOC(=O)CC(C)C

Origin of Product

United States

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